Grossman's sealer

Übersicht

Beschreibung

Grossman's sealer is a versatile compound widely used in the cosmetics and personal care industry. It is an ester of capric fatty acid with polyglycerol containing three glyceryl units. This compound is known for its multifunctional properties, including its role as an emulsifier, surfactant, and thickener. It is biodegradable, water-soluble, and typically appears as a pale to light yellow liquid with a mild odor .

Vorbereitungsmethoden

Grossman's sealer is synthesized through the esterification reaction between glycerin and capric acid, a fatty acid derived from coconut or palm oil. The process involves the reaction of three glycerin molecules with one molecule of capric acid, resulting in the formation of a polyglycerol ester. This reaction is often catalyzed by acidic or basic conditions . Industrial production methods typically involve the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Primary Setting Reaction: Zinc Oxide-Eugenol Chelation

The core reaction involves an acid-base interaction between zinc oxide (ZnO) and eugenol (4-allyl-2-methoxyphenol), forming a rigid zinc eugenolate complex. This chelation process is critical for the sealer's setting and adhesion properties:

Key characteristics of this reaction :

-

Catalysis : Requires trace water to initiate the reaction.

-

Exothermic process : Releases heat during setting.

-

Kinetics : Reaction rate is influenced by particle size, humidity, and accelerators like rosin or bismuth subcarbonate .

Hydrolysis and Degradation

Grossman's sealer undergoes hydrolysis over time, especially in moist environments, leading to gradual breakdown:

Experimental findings :

-

Solubility : Shows 1.81% mass loss in aqueous environments after 24 hours .

-

pH changes : Hydrolysis increases pH (up to 10.5), contributing to antimicrobial activity .

Modification with Zinc Oxide Nanoparticles (ZnO-Np)

Incorporating ZnO-Np (20 nm) alters reaction dynamics and physicochemical properties :

| Property | This compound (Control) | 25% ZnO-Np Replacement | 50% ZnO-Np Replacement |

|---|---|---|---|

| Setting time (min) | 135 ± 12 | 98 ± 8 | 75 ± 6 |

| Solubility (%) | 2.45 ± 0.41 | 1.81 ± 0.31 | 2.12 ± 0.29 |

| Dimensional change | -0.58 ± 0.15 | -0.34 ± 0.12 | -0.49 ± 0.14 |

Mechanism : Smaller nanoparticles increase surface area, accelerating chelation and reducing voids in the set material .

Antimicrobial Activity via Byproduct Formation

Eugenol release during hydrolysis and degradation contributes to antimicrobial effects :

| Microbial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Escherichia coli | 12.5 ± 1.2 |

| Enterococcus faecalis | 14.3 ± 1.5 |

| Candida albicans | 8.7 ± 0.9 |

Key reaction :

\text{C}_{10}\text{H}_{12}\text{O}_2\rightarrow \text{Free eugenol}\(\text{disrupts microbial membranes})

Interactions with Root Canal Dentin

Zinc ions released during hydrolysis interact with dentinal collagen:

\text{Zn}^{2+}+\text{Collagen}\rightarrow \text{Zn collagen complexes}\(\text{enhances sealing})

Evidence :

Thermal Stability

This compound maintains stability up to 100°C, with no significant chemical decomposition :

| Temperature | Mass Loss (%) | Calcium Ion Release (mg/L) |

|---|---|---|

| 37°C | 0.21 ± 0.04 | 5.72 ± 2.13 |

| 100°C | 0.34 ± 0.08 | 4.55 ± 0.83 |

Wissenschaftliche Forschungsanwendungen

Composition and Properties

Grossman's sealer consists primarily of zinc oxide powder and eugenol liquid. The formulation provides several key characteristics that are crucial for effective sealing in endodontic procedures:

- Tackiness : Enhances adhesion to the canal walls.

- Hermetic Seal : Prevents leakage and bacterial infiltration.

- Radiopacity : Allows for visibility in radiographic evaluations.

- Biocompatibility : Minimizes irritation to periradicular tissues.

- Non-shrinkage upon setting : Ensures stability over time.

Root Canal Sealing

The primary application of this compound is in root canal treatments. It is utilized to fill voids, seal accessory canals, and create a bond between the filling material (usually gutta-percha) and the root canal walls. Its effectiveness in achieving apical sealing has been demonstrated through various studies.

Clinical Studies and Comparisons

Numerous studies have compared this compound with newer materials such as bioceramic-based sealers. For instance, Krell and Wefel conducted a study comparing this compound with an experimental calcium phosphate cement, finding no significant difference regarding apical occlusion or adhesion properties, although the calcium phosphate sealer did not perform as well in sealing capabilities .

Biocompatibility Studies

A systematic review highlighted that while Grossman’s sealer has been shown to elicit mild to moderate tissue irritation, it generally exhibits better biocompatibility than many newer sealers when evaluated under both in vitro and in vivo conditions .

| Study Type | Findings |

|---|---|

| In Vitro | Mild cytotoxicity observed; however, this does not always correlate with clinical outcomes |

| In Vivo | Generally favorable tissue response compared to other sealers |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A patient with a necrotic pulp underwent root canal treatment using this compound. Follow-up radiographs indicated successful apical sealing with no signs of periapical radiolucency after one year.

- Case Study 2 : In a comparative study involving multiple patients, those treated with Grossman’s sealer showed lower rates of post-treatment complications compared to those treated with resin-based sealers.

Limitations

Despite its widespread use, Grossman’s sealer has limitations:

Wirkmechanismus

The mechanism of action of polyglyceryl-3 caprate involves its ability to reduce the surface tension between water and oil-based ingredients, facilitating their blending in formulations. As an emulsifier, it helps to create stable emulsions, ensuring that the ingredients remain evenly distributed. Its surfactant properties enhance the cleansing ability of formulations, allowing for thorough yet gentle cleansing. The compound’s mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience .

Vergleich Mit ähnlichen Verbindungen

Grossman's sealer is often compared with other similar compounds such as polyglyceryl-3 caprylate, glyceryl stearate, sorbitan stearate, and cetearyl alcohol. While all these compounds serve as emulsifiers and surfactants, polyglyceryl-3 caprate is unique due to its specific combination of three glyceryl units and capric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective in creating stable emulsions and enhancing product texture .

Similar Compounds::- Polyglyceryl-3 caprylate

- Glyceryl stearate

- Sorbitan stearate

- Cetearyl alcohol

This compound stands out for its multifunctional properties, making it a valuable ingredient in various formulations.

Biologische Aktivität

Grossman's sealer, a widely used root canal filling material, is primarily composed of zinc oxide, eugenol, and various additives. Its biological activity, particularly its antimicrobial properties and biocompatibility, has been the subject of numerous studies. This article delves into the antimicrobial efficacy of this compound, its components, and relevant case studies.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains using the double layer well-diffusion method. A study conducted on 13 different strains revealed that Grossman’s sealer demonstrated significant antimicrobial activity against all tested strains except for Pseudomonas aeruginosa and Candida albicans.

Key Findings:

- Sodium Tetraborate : Exhibited the highest antimicrobial activity among the components, showing significant inhibition zones against most bacteria tested.

- Eugenol : Showed effective antimicrobial action against Escherichia coli, but no effect on P. aeruginosa or C. albicans.

- Zinc Oxide : Displayed limited activity, effective only against Streptococcus sobrinus and E. coli.

- Barium Sulfate and Bismuth Subcarbonate : These components did not demonstrate any antimicrobial properties.

Table 1: Antimicrobial Activity of Grossman’s Sealer Components

| Component | Activity Against Bacteria | Remarks |

|---|---|---|

| Sodium Tetraborate | Most effective | Largest inhibition zones observed |

| Eugenol | Active against E. coli | No effect on P. aeruginosa, C. albicans |

| Zinc Oxide | Active against S. sobrinus, E. coli | Limited effectiveness |

| Barium Sulfate | No activity | |

| Bismuth Subcarbonate | No activity |

Biocompatibility

Biocompatibility is a crucial aspect of any dental material, including root canal sealers. This compound has been assessed for its cytotoxic effects on periradicular tissues. While it meets several criteria for an ideal sealer—including being radiopaque and providing a hermetic seal—it does not fully comply with all biocompatibility standards.

Research Insights:

- Studies have shown that while this compound exhibits low cytotoxicity, it can still provoke a mild inflammatory response in some cases.

- The ideal properties of a root canal sealer include being bacteriostatic, non-irritating to surrounding tissues, and having a slow setting time to allow for proper application.

Case Studies

-

Comparative Study with Bioceramic Sealers :

A study compared the efficacy of this compound with bioceramic-based sealers in extracted teeth. Results indicated that while both materials provided adequate sealing ability, this compound was superior in preventing apical leakage. -

Clinical Application in Endodontics :

Clinical cases have demonstrated successful outcomes when using Grossman’s sealer in complex root canal treatments, particularly in cases with previously failed treatments where re-infection was a concern.

Eigenschaften

CAS-Nummer |

12217-00-4 |

|---|---|

Molekularformel |

C22H13N4Na3O10S3 |

Molekulargewicht |

658.5 g/mol |

IUPAC-Name |

trisodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonate |

InChI |

InChI=1S/C22H16N4O10S3.3Na/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;;;/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |

InChI-Schlüssel |

YJMNYAQFLKMPBD-UHFFFAOYSA-K |

Verunreinigungen |

Non-volatiles, 0.02-0.03 ppm; SO2, 40-80 ppm; iron, 50-100 ppm; nitrate, 5-20 ppm /technical grade, industry type, 66 deg Baume'/ Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride. |

SMILES |

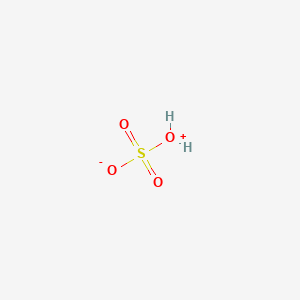

[OH2+]S(=O)(=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Siedepunkt |

554 °F at 760 mm Hg (EPA, 1998) 212 °F at 760 mm Hg (USCG, 1999) 337 °C 554°F |

Color/Form |

Colorless, oily liquid Clear, colorless, oily liquid Dense, oily liquid; colorless to dark brown depending on purity Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution] |

Dichte |

1.841 (EPA, 1998) 1.39 at 68 °F (USCG, 1999) 1.8302 g/cu cm Relative density (water = 1): 1.8 (20 °C) 1.84 (96-98% acid) |

melting_point |

50.65 °F (EPA, 1998) 51 °F (NIOSH, 2016) 10.31 °C 10 °C 51°F |

Key on ui other cas no. |

7664-93-9 12772-98-4 14808-79-8 |

Physikalische Beschreibung |

Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated. Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal. DryPowder; GasVapor; GasVapor, Liquid; Liquid; PelletsLargeCrystals Clear, colourless or slightly brown, very corrosive oily liquid Solid ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID. Colorless to dark-brown, oily, odorless liquid. Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51°F. Often used in an aqueous solution.] |

Piktogramme |

Corrosive |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

Miscible (NIOSH, 2016) Miscible with water, with generation of much heat, also with ethanol Miscible with water and alcohol with the generation of much heat and with contraction in volume. Solubility in water at 20 °C: miscible Miscible |

Synonyme |

Solvent Red 110 |

Dampfdichte |

3.4 (EPA, 1998) (Relative to Air) 3.4 (Air = 1) Relative vapor density (air = 1): 3.4 3.4 |

Dampfdruck |

1 mm Hg at 294.8 °F (EPA, 1998) 0.001 mm Hg (NIOSH, 2016) 5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/ Vapor pressure, Pa at 20 °C: 0.001 mmHg |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.